N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS: 476280-90-7) is a benzothiazole-derived compound featuring a bromine substituent at the 6-position of the benzothiazole ring and a cyclohexanecarboxamide group at the 2-position. This structure combines the aromatic heterocyclic framework of benzothiazole with the lipophilic cyclohexane moiety, making it a candidate for diverse biological applications.
Key studies highlight its synthesis via coupling reactions involving cyclohexanecarbonyl chloride and functionalized benzothiazole intermediates . Reported activities include moderate cytotoxicity against cancer cell lines and notable urease inhibition (IC~50~ = 30.5 μg/mL) . Additionally, it exhibits hemolytic activity (44.6% RBC lysis), a critical parameter for therapeutic safety .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBPMHOAGNHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS Number: 476280-90-7) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological evaluation, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C14H15BrN2OS
- Molecular Weight : 339.25 g/mol
- Synonyms : WAY-278705, Cyclohexanecarboxamide, N-(6-bromo-2-benzothiazolyl)-
Synthesis and Structural Characteristics
This compound is synthesized through a series of reactions involving benzothiazole derivatives. The structural framework includes a cyclohexanecarboxamide moiety linked to a brominated benzothiazole ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In studies evaluating various derivatives, compounds similar to this compound showed promising cytotoxic effects against several cancer cell lines:
| Compound | Cell Lines Tested | IC50 (μM) | Reference |
|---|---|---|---|
| N-(6-bromo...) | A549 (lung), MCF7-MDR (breast), HT1080 (fibrosarcoma) | Significant cytotoxicity observed |
In particular, derivatives such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide have shown IC50 values indicating substantial inhibition of cell proliferation, suggesting that modifications in the benzothiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported moderate to significant inhibitory effects against bacterial strains such as Staphylococcus aureus and some fungi:
| Compound | Microorganism Tested | Activity Level | Reference |
|---|---|---|---|
| N-(6-bromo...) | Staphylococcus aureus | Moderate inhibition | |
| N-(6-bromo...) | Fungal strains | Variable effectiveness |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Assays : In one study, a series of benzothiazole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that compounds with brominated substitutions displayed enhanced activity compared to their non-brominated counterparts, supporting the hypothesis that halogenation can significantly affect biological activity .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that certain derivatives acted by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation .
- Antimicrobial Mechanisms : The antimicrobial activity was attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole compounds, including N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.
Key Findings :
- IC₅₀ Values : Certain derivatives have demonstrated low micromolar IC₅₀ values for COX inhibition, suggesting potential for development as anti-inflammatory drugs .
Anticancer Potential
This compound has shown promising results in cancer research:
- Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) : A study highlighted that this compound exhibits low micromolar activity against APE1, an enzyme involved in DNA repair processes crucial for cancer cell survival. The compound's IC₅₀ values against purified APE1 were reported as follows:
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| This compound | 3.5 | Potent APE1 inhibitor |
| Related Analog 1 | 32 | Moderate inhibition |
| Related Analog 2 | >57 | Inactive |
This inhibition can lead to increased accumulation of DNA damage in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .
Synergistic Effects with Chemotherapeutics
The compound has demonstrated synergistic effects when used in combination with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ). In vitro studies showed that the combination therapy resulted in enhanced cytotoxicity in various cancer cell lines, including HeLa and glioblastoma models .
Case Studies :
- HeLa Cells : Treatment with this compound led to significant increases in apurinic site accumulation when paired with MMS, indicating effective inhibition of DNA repair pathways.
- Glioblastoma Models : The combination of this compound and TMZ resulted in greater tumor cell death compared to TMZ alone, supporting its role as an enhancer in cancer therapy .
Summary of Findings
This compound presents a promising avenue for further research and development within medicinal chemistry. Its dual action as both an anti-inflammatory and anticancer agent positions it as a valuable candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Table 1: Key Structural Analogs and Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-bromo substituent in the target compound enhances electrophilicity compared to electron-donating groups like ethoxy (e.g., 2c in ), which may reduce metabolic stability but improve target binding.
- Carboxamide vs. Carbothioamide : Replacement of the oxygen atom in the carboxamide with sulfur (carbothioamide) increases metal-binding capacity, as seen in thiourea derivatives , but may reduce solubility.
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions starting from 2-amino-6-bromobenzothiazole. Acetylation or cyclohexanecarboxamide introduction typically involves refluxing with acetic anhydride or cyclohexanecarbonyl chloride in acetonitrile, catalyzed by H₂SO₄. Intermediates are characterized using -/-NMR (e.g., δ 2.31 ppm for CH₃ in acetamide derivatives) and mass spectrometry (e.g., [M−H]⁻ peaks). Purity is confirmed via elemental analysis .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., bromine at position 6, cyclohexane integration).
- Mass Spectrometry : HRMS (e.g., observed m/z 357.9529 vs. calculated 357.9518).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 39.56% observed vs. 39.88% calculated) .
Q. What initial biological assays are recommended to evaluate its bioactivity?
- Methodology : Prioritize haemolytic activity assays using red blood cells (RBCs) to assess cytotoxicity. For example, dissolve the compound in DMSO, incubate with RBCs, and measure % lysis via spectrophotometry (e.g., 44.628% ± 0.369 lysis at 100 µg/mL). Compare with reference compounds to establish safety margins .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-(6-bromobenzo[d]thiazol-2-yl) derivatives?
- Methodology :
- Catalyst Screening : Test alternatives to H₂SO₄ (e.g., DMAP or pyridine) to reduce side reactions.
- Solvent Optimization : Compare acetonitrile with DMF or THF for solubility and reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 60°C → 40 min) .
Q. How do structural modifications (e.g., bromine substitution, cyclohexane vs. aromatic groups) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replace bromine with Cl or CF₃; substitute cyclohexane with morpholine).
- Activity Testing : Compare anti-inflammatory (e.g., COX-2 inhibition) or antioxidant (DPPH radical scavenging) profiles. For example, 6-bromo derivatives showed enhanced radical scavenging vs. non-halogenated analogs .
Q. What advanced spectroscopic techniques resolve tautomerism or dynamic structural behavior in benzothiazole derivatives?
- Methodology :
- Time-Resolved Fluorescence : Monitor excited-state proton transfer (ESPT) in solution.
- DFT Calculations : Predict tautomeric equilibria (e.g., amide NH → benzothiazole nitrogen proton transfer).
- Variable-Temperature NMR : Detect slow-exchange tautomers (e.g., coalescence temperatures) .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-HT₁A receptors (PDB: 7EKG).
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr200, hydrophobic contacts) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported biological activities (e.g., haemolytic vs. anti-inflammatory data)?
- Methodology :
- Dose-Response Curves : Re-test activities across concentrations (e.g., 10–200 µM) to identify therapeutic windows.
- Assay Replication : Validate results in multiple cell lines (e.g., RAW 264.7 macrophages for inflammation).
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .
Q. What strategies validate crystallographic data for novel derivatives, especially with disordered structures?
- Methodology :
- SHELX Refinement : Apply restraints for disordered cyclohexane rings (e.g., DFIX, SIMU commands).
- Twinned Data Handling : Use HKLF5 in SHELXL for twin refinement (e.g., BASF parameter optimization).
- Cross-Validation : Compare with PXRD patterns to confirm phase purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
